Methyl (2S,4S)-4-(2-bromo-4-chloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(2-bromo-4-chloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C14H18BrCl2NO3 and its molecular weight is 399.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Toxicology and Contaminant Analysis
Identification of Hydroxylated PCB Metabolites and Other Phenolic Halogenated Pollutants in Human Blood Plasma : This study focuses on identifying phenolic halogenated compounds (PHCs) in human plasma, which are of interest due to their potential endocrine-disrupting activity. The research underscores the importance of detecting and understanding the effects of PHCs, including those similar to the queried compound, on human health and the environment (Hovander et al., 2002).
Environmental Exposure to Organophosphorus and Pyrethroid Pesticides in South Australian Preschool Children : This cross-sectional study evaluates the extent of environmental exposure to neurotoxic insecticides in children. It highlights the significance of monitoring exposure to chemical compounds, including those structurally or functionally related to the queried compound, for public health policy development (Babina et al., 2012).
Pharmacokinetics and Drug Metabolism
- Metabolism and Excretion of an HSP90 Inhibitor in Rats and Dogs : This research explores the metabolism and excretion of an HSP90 inhibitor, revealing how similar compounds are metabolized and eliminated in biological systems. Such studies are crucial for understanding the pharmacokinetics of new therapeutic agents, including potential uses of the queried compound (Xu et al., 2013).
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO3.ClH/c1-7-4-11(12(15)8(2)13(7)16)20-9-5-10(17-6-9)14(18)19-3;/h4,9-10,17H,5-6H2,1-3H3;1H/t9-,10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYYYDFAOTUNZ-IYPAPVHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrCl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.